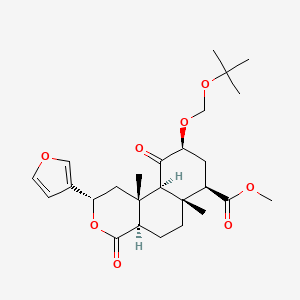

salvinorin B tert-butoxymethyl ether

Beschreibung

Salvinorin B ethoxymethyl ether (EOM SalB) is a semi-synthetic derivative of salvinorin A, a naturally occurring κ-opioid receptor (KOR) agonist isolated from Salvia divinorum. EOM SalB is synthesized by replacing the acetyl group at the C-2 position of salvinorin B with an ethoxymethyl ether moiety . This modification enhances its stability and prolongs its duration of action compared to salvinorin A, which is rapidly metabolized due to its labile acetate group .

EOM SalB exhibits exceptional KOR affinity (Ki = 0.32 nM) and potency (EC50 = 0.14 nM), making it one of the most potent KOR agonists reported . Its G protein-biased signaling profile further distinguishes it from traditional KOR agonists, as it avoids β-arrestin recruitment linked to adverse effects like dysphoria .

Eigenschaften

Molekularformel |

C26H36O8 |

|---|---|

Molekulargewicht |

476.6 g/mol |

IUPAC-Name |

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-9-[(2-methylpropan-2-yl)oxymethoxy]-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |

InChI |

InChI=1S/C26H36O8/c1-24(2,3)33-14-32-18-11-17(22(28)30-6)25(4)9-7-16-23(29)34-19(15-8-10-31-13-15)12-26(16,5)21(25)20(18)27/h8,10,13,16-19,21H,7,9,11-12,14H2,1-6H3/t16-,17-,18-,19-,21-,25-,26-/m0/s1 |

InChI-Schlüssel |

CWFMTHRKTLKOGU-PEVIRZATSA-N |

Isomerische SMILES |

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OCOC(C)(C)C)C)C4=COC=C4 |

Kanonische SMILES |

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OCOC(C)(C)C)C)C4=COC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Salvinorin B tert-Butoxymethylether beinhaltet typischerweise den Schutz der Hydroxylgruppe von Salvinorin B unter Verwendung von tert-Butoxymethylchlorid in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt .

Industrielle Produktionsverfahren: Das Verfahren würde wahrscheinlich auf Ausbeute und Reinheit optimiert werden und mehrere Reinigungsschritte wie Umkristallisation oder Chromatographie umfassen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Salvinorin B tert-Butoxymethylether kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können an der Etherstelle auftreten, insbesondere unter sauren oder basischen Bedingungen.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in einem wässrigen Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriumhydroxid in Ethanol für basische Bedingungen oder Salzsäure in Wasser für saure Bedingungen.

Hauptprodukte:

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung verschiedener substituierter Ether.

Wissenschaftliche Forschungsanwendungen

Salvinorin B tert-Butoxymethylether hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung verwendet, um die Auswirkungen struktureller Modifikationen auf die Aktivität des Kappa-Opioid-Rezeptors zu untersuchen.

Biologie: Untersucht auf seine potenziellen neuroprotektiven und entzündungshemmenden Eigenschaften.

Medizin: Erforscht als potenzieller Therapeutikum für Erkrankungen wie Schmerzen, Sucht und Stimmungsstörungen.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Pharmazeutika und chemischer Sonden.

5. Wirkmechanismus

Salvinorin B tert-Butoxymethylether übt seine Wirkungen hauptsächlich durch Agonisierung des Kappa-Opioid-Rezeptors aus. Dieser Rezeptor ist an der Modulation von Schmerz, Stimmung und Wahrnehmung beteiligt. Die Verbindung bindet mit hoher Affinität an den Rezeptor, was zur Aktivierung von G-Protein-Signalwegen führt, während die Rekrutierung von β-Arrestin minimiert wird. Diese verzerrte Agonisierung ist mit weniger Nebenwirkungen verbunden als bei traditionellen Kappa-Opioid-Rezeptoragonisten .

Ähnliche Verbindungen:

Salvinorin A: Die Stammverbindung, bekannt für ihre potenten halluzinogenen Wirkungen.

Salvinorin B Ethoxymethylether: Ein weiteres semisynthetisches Derivat mit ähnlicher Kappa-Opioid-Rezeptoraktivität.

Salvinorin B Methoxymethylether: Bekannt für seine längere Wirkdauer und erhöhte Potenz.

Einzigartigkeit: Salvinorin B tert-Butoxymethylether ist aufgrund seiner spezifischen strukturellen Modifikation einzigartig, die seine Selektivität und Potenz am Kappa-Opioid-Rezeptor erhöht. Dies macht es zu einem wertvollen Werkzeug zur Untersuchung der Rezeptorpharmakologie und zur Entwicklung neuer Therapeutika .

Wirkmechanismus

Salvinorin B tert-butoxymethyl ether exerts its effects primarily through agonism of the kappa-opioid receptor. This receptor is involved in modulating pain, mood, and perception. The compound binds to the receptor with high affinity, leading to the activation of G-protein pathways while minimizing β-arrestin recruitment. This biased agonism is associated with fewer side effects compared to traditional kappa-opioid receptor agonists .

Vergleich Mit ähnlichen Verbindungen

Methoxymethyl Ether (MOM SalB)

MOM SalB, another C-2 alkoxymethyl derivative, replaces the acetyl group with a methoxymethyl ether. While slightly less potent than EOM SalB (Ki = 0.60 nM, EC50 = 0.40 nM), it retains superior KOR selectivity and potency compared to salvinorin A (Ki = 1.6 nM) . Crystal structure analysis reveals that the methoxymethyl group adopts a "classic anomeric" conformation, allowing its oxygen atom to overlap spatially with salvinorin A’s acetate group, enhancing receptor interaction . In vivo, MOM SalB demonstrates prolonged antinociceptive effects in tail-withdrawal assays (ED50 = 1.4 mg/kg) and fully substitutes for U69,593 in discriminative stimulus tests at lower doses than salvinorin A .

β-Tetrahydropyranyl Ether (THP SalB)

The β-tetrahydropyranyl (THP) ether derivative introduces a cyclic ether group at C-2. THP SalB shows moderate KOR affinity (Ki = 4.0 nM) but superior in vivo efficacy, with an ED50 of 1.4 mg/kg in antinociceptive models compared to salvinorin A’s ED50 of 2.1 mg/kg . Its rigid tetrahydropyran ring extends the duration of action by resisting metabolic degradation, though conformational flexibility reduces receptor overlap compared to MOM SalB .

Other Derivatives

- Halogenated and Oxygenated Derivatives : Substitutions with halogens (e.g., compounds 196, 197, 202) or additional oxygen atoms reduce KOR affinity by 10–100-fold compared to EOM SalB .

- Silyl and Benzyl Ethers : Derivatives like silyl ether 199 (Ki = 72 nM) and benzyl ether 200 (Ki = 6.6 nM) exhibit significantly lower potency, likely due to steric hindrance disrupting receptor binding .

- Methyl Thiomethyl Ether (201) : This derivative shows a 22-fold drop in affinity (Ki = 13 nM) and 78-fold reduction in potency (EC50 = 31 nM), highlighting the critical role of oxygen in alkoxymethyl groups for KOR interaction .

Research Findings and Therapeutic Implications

Remyelination in Multiple Sclerosis

EOM SalB (0.1–0.3 mg/kg) reduces disease severity in experimental autoimmune encephalomyelitis (EAE) and cuprizone-induced demyelination models. It increases mature oligodendrocytes, myelin thickness, and reduces neuroinflammation via KOR-dependent mechanisms, outperforming U50,488 in promoting recovery .

Anti-Addiction Effects

EOM SalB and THP SalB attenuate cocaine-seeking behavior in rodents without inducing aversion, a common side effect of non-biased KOR agonists. Their G protein bias likely underlies this favorable profile .

Discriminative Stimulus Effects

EOM SalB and MOM SalB fully substitute for U69,593 in drug discrimination assays at doses as low as 0.01–0.10 mg/kg, confirming their KOR-mediated effects .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.